molecular formula C6H8N2O2 B12860597 2-Methyl-5-oxo-2,5-dihydro-1H-pyrrole-2-carboxamide

2-Methyl-5-oxo-2,5-dihydro-1H-pyrrole-2-carboxamide

Cat. No.: B12860597
M. Wt: 140.14 g/mol
InChI Key: RSLYBUDVMBVWMF-UHFFFAOYSA-N
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Description

2-Methyl-5-oxo-2,5-dihydro-1H-pyrrole-2-carboxamide is an organic compound belonging to the pyrrole family. Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom. This specific compound is characterized by the presence of a carboxamide group at the second position and a methyl group at the second position, along with a keto group at the fifth position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-oxo-2,5-dihydro-1H-pyrrole-2-carboxamide can be achieved through various synthetic routes. One common method involves the cyclization of glycine-derived enamino amides under Boc-deprotection conditions . This method is known for its high yield and operational simplicity.

Industrial Production Methods

Industrial production methods for this compound often involve the use of β-enaminones as precursors. The oxidative cyclization of β-enaminones, involving a rearrangement step after the ring formation, is a well-studied approach . This method can be realized in a one-pot variant, starting from β-ketoamides .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-oxo-2,5-dihydro-1H-pyrrole-2-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated or substituted pyrroles.

Scientific Research Applications

2-Methyl-5-oxo-2,5-dihydro-1H-pyrrole-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-5-oxo-2,5-dihydro-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily exerted through its ability to inhibit certain enzymes, such as HIV-1 protease . This inhibition disrupts the normal functioning of the enzyme, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-5-oxo-2,5-dihydro-1H-pyrrole-2-carboxamide is unique due to its specific substitution pattern and the presence of both a carboxamide and a keto group. This unique structure contributes to its distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C6H8N2O2

Molecular Weight

140.14 g/mol

IUPAC Name

2-methyl-5-oxo-1H-pyrrole-2-carboxamide

InChI

InChI=1S/C6H8N2O2/c1-6(5(7)10)3-2-4(9)8-6/h2-3H,1H3,(H2,7,10)(H,8,9)

InChI Key

RSLYBUDVMBVWMF-UHFFFAOYSA-N

Canonical SMILES

CC1(C=CC(=O)N1)C(=O)N

Origin of Product

United States

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